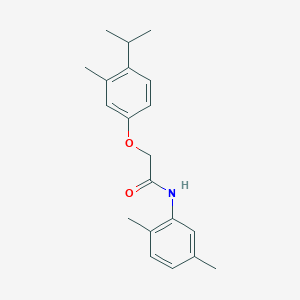acetic acid](/img/structure/B5634708.png)
[4-(cyclopropylmethyl)piperazin-1-yl](2,5-dimethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic molecules that have been explored for various biological and chemical properties due to their unique structural features. The presence of cyclopropylmethyl, piperazin-1-yl, and dimethoxyphenyl acetic acid moieties contribute to its distinctive chemical behavior and potential applications in chemical synthesis and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multiple steps including condensation, cyclization, and substitution reactions. These processes are designed to introduce the cyclopropylmethyl, piperazin-1-yl, and dimethoxyphenyl groups into the molecule. Typically, starting materials such as amino acids, aldehydes, and chlorides are utilized in these syntheses, under specific conditions to ensure the formation of the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by strong intermolecular hydrogen bonding, typically observed through spectroscopic techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR. These studies reveal the spatial arrangement of atoms and the presence of specific functional groups that dictate the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
These compounds can undergo a variety of chemical reactions, including substitution and photochemical reactions. Their reactivity is significantly influenced by the structural elements such as the piperazine ring and the acetic acid moiety. The presence of the cyclopropylmethyl group can also impart unique reactivity patterns, affecting the compound's behavior in organic synthesis and its interaction with biological systems.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for designing the appropriate conditions for its storage, handling, and application in various chemical processes.
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity with other chemical agents, and photostability. These characteristics are influenced by the compound's molecular framework and the electronic distribution within the molecule. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and in biological systems.
For further details and specific study results, refer to the following sources:
Sahin et al. (2014) conducted a study on related compounds, offering insights into their synthesis, structural analysis, and intermolecular bonding patterns (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Mella et al. (2001) provided information on the photochemistry of similar compounds, highlighting the impact of structural features on their photoreactive behavior (Mella, Fasani, & Albini, 2001).
Rajkumar et al. (2014) discussed the synthesis and spectral characterization of derivatives, which could be related to understanding the chemical properties and reactions (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Propiedades
IUPAC Name |
2-[4-(cyclopropylmethyl)piperazin-1-yl]-2-(2,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-14-5-6-16(24-2)15(11-14)17(18(21)22)20-9-7-19(8-10-20)12-13-3-4-13/h5-6,11,13,17H,3-4,7-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHOXEZLAPSYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCN(CC2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

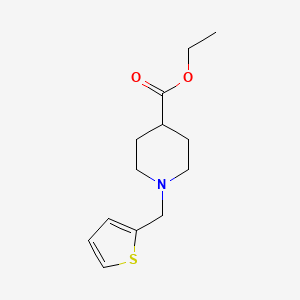
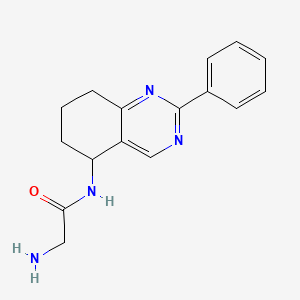
![1-(4-{[1-(2-phenylethyl)piperidin-4-yl]oxy}benzoyl)azetidin-3-ol](/img/structure/B5634651.png)
![(1S*,5R*)-6-benzyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5634659.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5634663.png)
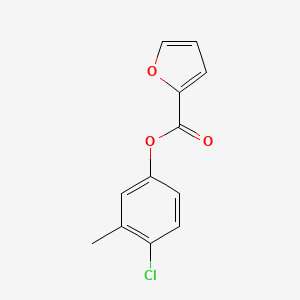
![ethyl (5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5634675.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5634679.png)
![4-methyl-3-{[(4-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5634681.png)

![2-isopropyl-4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5634691.png)
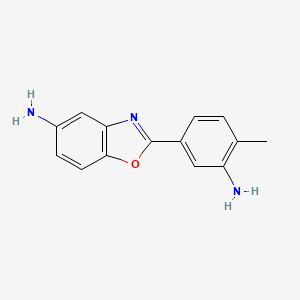
![8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5634720.png)
